molecular formula C10H8F2N2S B1434864 4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1566067-94-4

4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B1434864
CAS No.: 1566067-94-4
M. Wt: 226.25 g/mol
InChI Key: JAIQUGILWUGSLX-UHFFFAOYSA-N
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Description

4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2,6-difluorophenylmethyl group

Properties

IUPAC Name

4-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-15-10(13)14-6/h1-3,5H,4H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIQUGILWUGSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,6-difluorobenzyl bromide with thioamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development:
The unique structure of 4-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine makes it a candidate for drug development. Its thiazole ring is known for diverse biological activities, and compounds in this class have been investigated for their potential as anticancer agents. For instance, thiazole derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Biological Activity:
Research indicates that this compound may exhibit significant biological activity due to its ability to interact with various molecular targets. A study highlighted the anticancer properties of similar thiazole compounds, suggesting that this compound could be effective against certain cancer cell lines .

Case Studies

  • Anticancer Studies:
    • A comparative analysis was conducted on thiazole derivatives, revealing that compounds with similar structures demonstrated substantial growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40. The percent growth inhibitions (PGIs) ranged from 75% to 86% for these cell lines .
  • Mechanistic Studies:
    • Mechanistic investigations into the action of thiazole compounds have shown that they may induce apoptosis in cancer cells via the activation of specific signaling pathways. This suggests that this compound could be further explored for its therapeutic potential in oncology .

Industrial Applications

Material Science:
Beyond medicinal applications, this compound may find utility in material science as a precursor for synthesizing novel materials or as an additive in polymer formulations due to its unique chemical properties .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedPercent Growth Inhibition (PGI)
Anticancer ActivityOVCAR-885.26%
Anticancer ActivityNCI-H4086.61%
Anticancer ActivitySNB-1975.99%

Mechanism of Action

The mechanism of action of 4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In medicinal applications, it may target bacterial enzymes or viral proteins, thereby exerting its antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine is unique due to the presence of both the 2,6-difluorophenyl group and the thiazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine (CAS No. 1566067-94-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique structure that may influence its interaction with biological targets, leading to various therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₈F₂N₂S
  • Molecular Weight : 226.25 g/mol
  • CAS Number : 1566067-94-4

The presence of the difluorophenyl group is significant as it may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy in biological systems.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of thiazole derivatives, including this compound. Research indicates that compounds in this class can act as tubulin inhibitors, disrupting microtubule dynamics which is crucial for cancer cell division.

  • Mechanism of Action :
    • Inhibition of tubulin polymerization.
    • Induction of cell cycle arrest at the G2/M phase.
    • Binding to the colchicine site on tubulin.
  • Case Studies :
    • A study evaluating various thiazole derivatives found that compounds similar to this compound exhibited IC₅₀ values ranging from 0.36 to 0.86 µM against human cancer cell lines such as SGC-7901 .
  • Table: Antiproliferative Activity of Thiazole Derivatives
CompoundIC₅₀ (µM)Cell Line
10s0.36SGC-7901
10c0.74HCT116
10d0.86MCF7

Cytotoxic Effects

The cytotoxic properties of thiazole derivatives have been extensively studied. The compound's ability to inhibit cell growth in various cancer cell lines demonstrates its potential as a chemotherapeutic agent.

  • Cytotoxicity Studies :
    • Compounds similar to this compound showed significant growth inhibition in HCT116 (human colon cancer) and MCF7 (human breast cancer) cell lines with GI₅₀ values ranging from 5.1 to 22.08 µM .

Other Biological Activities

Beyond anticancer properties, thiazole derivatives have been reported to possess various other biological activities:

  • Antioxidant Activity : Certain thiazole compounds exhibit antioxidant properties by inhibiting lipid peroxidation.
  • Antimicrobial Properties : Thiazole derivatives have shown effectiveness against a range of microbial pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine
Reactant of Route 2
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4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine

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